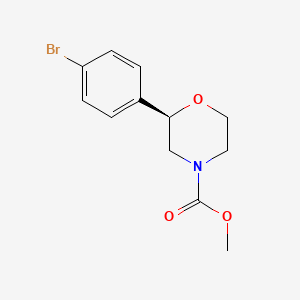
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone group bonded to a 6-chloropyrazinyl and a 4-methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved can include inhibition of cell signaling cascades or disruption of metabolic processes.
類似化合物との比較
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the chloropyrazinyl group.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar but with a different substitution pattern on the aromatic rings.
Uniqueness
Methanone, (6-chloropyrazinyl)(4-methoxyphenyl)- is unique due to the presence of both the 6-chloropyrazinyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
CAS番号 |
850221-69-1 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
(6-chloropyrazin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-9-4-2-8(3-5-9)12(16)10-6-14-7-11(13)15-10/h2-7H,1H3 |
InChIキー |
POKCNFNSVQMYCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
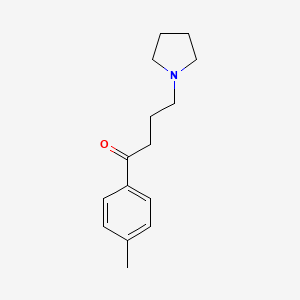
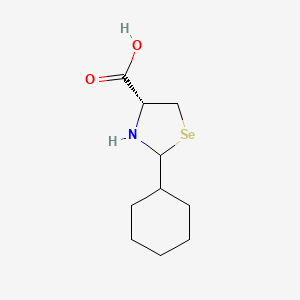

![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
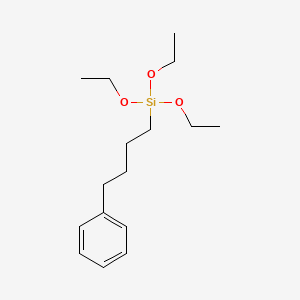
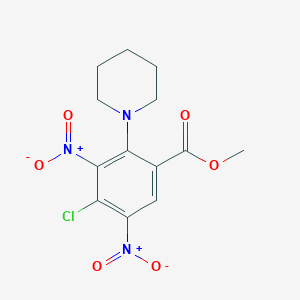
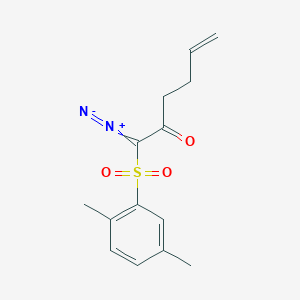
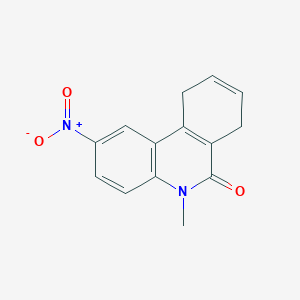
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)
